6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
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Overview
Description
6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, attached to a chlorinated pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the borylation of a chlorinated pyridine derivative. One common method is the palladium-catalyzed borylation reaction, where a chlorinated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron atom.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable covalent bonds with various substrates. The boron atom in the dioxaborolane ring can act as a Lewis acid, facilitating the formation of boron-oxygen or boron-nitrogen bonds. This property is particularly useful in catalytic processes and the formation of stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar borylation reactions.
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide: Another chlorinated pyridine derivative with a dioxaborolane ring.
Uniqueness
6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine stands out due to its unique combination of a chlorinated pyridine ring and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations. Its ability to participate in both nucleophilic substitution and coupling reactions further enhances its versatility in synthetic chemistry .
Properties
Molecular Formula |
C11H16BClN2O2 |
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Molecular Weight |
254.52 g/mol |
IUPAC Name |
6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3 |
InChI Key |
XBLGDXHFJUQAKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)N |
Origin of Product |
United States |
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